molecular formula C23H28ClF3N4O3S B2695387 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-26-4

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine

Cat. No.: B2695387
CAS No.: 2097938-26-4
M. Wt: 533.01
InChI Key: AVPRILAANIMNCZ-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine ( 2097938-26-4) is a complex synthetic piperazine derivative with a molecular formula of C23H28ClF3N4O3S and a molecular weight of 533.01 g/mol . This compound is offered for non-human research and is strictly for use in laboratory settings. Compounds featuring the trifluoromethylpyridine scaffold, similar to this one, are of significant interest in agricultural chemistry research . Recent scientific literature highlights that novel trifluoromethylpyridine piperazine derivatives demonstrate promising activity as plant immune activators . Studies suggest such compounds can induce systemic acquired resistance (SAR) in plants, enhancing the activity of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and activating the phenylpropanoid biosynthesis pathway to confer protective effects against viral pathogens . This makes it a valuable candidate for research in developing novel antiviral agents and studying plant defense mechanisms. The product is available for sourcing through various chemical suppliers .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClF3N4O3S/c24-21-16-18(23(25,26)27)17-28-22(21)30-12-10-29(11-13-30)19-6-8-31(9-7-19)35(32,33)15-14-34-20-4-2-1-3-5-20/h1-5,16-17,19H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPRILAANIMNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H19_{19}ClF3_3N3_3O2_2S
  • Molecular Weight : 419.85 g/mol
  • CAS Number : 260442-08-8

Structural Features

The compound features a piperazine core, which is common in many pharmacologically active compounds. The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring enhances its lipophilicity and may influence its binding affinity to biological targets.

Pharmacological Effects

  • TRPV1 Modulation : Research has identified related compounds that act as TRPV1 (transient receptor potential vanilloid 1) receptor ligands. These compounds exhibit significant activity in pain modulation, suggesting that similar derivatives may have analgesic properties .
  • GlyT1 Inhibition : The compound's structural analogs have been explored as inhibitors of the GlyT1 (glycine transporter type 1), which is implicated in the treatment of schizophrenia. These inhibitors showed promise in improving cognitive functions in clinical trials .
  • Antidepressant Activity : Compounds with similar piperazine structures have been evaluated for their antidepressant effects, indicating potential therapeutic applications for mood disorders .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

ModificationEffect
Trifluoromethyl GroupIncreases lipophilicity and receptor binding affinity
Piperazine Ring SubstitutionAlters pharmacokinetic properties and biological activity
Chloro SubstituentEnhances selectivity for specific receptors

Research into SAR has revealed that modifications can lead to improved selectivity and potency against targeted receptors, highlighting the importance of chemical structure in drug design.

Clinical Evaluation

A notable study evaluated a series of piperazine-based compounds for their efficacy as GlyT1 inhibitors. The findings indicated that certain modifications led to enhanced brain penetration and selectivity, making them viable candidates for further clinical development .

In Vivo Studies

In vivo models have demonstrated that related compounds can significantly reduce pain responses in animal models, suggesting that they may serve as effective analgesics .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₂₁H₂₃ClF₃N₄O₂S
  • Molecular Weight : 475.93 g/mol
  • IUPAC Name : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine

The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for drug design as it influences the compound's ability to penetrate biological membranes.

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds containing piperidine and pyridine moieties exhibit antimicrobial properties. The synthesized derivatives of piperidine, including the target compound, have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

2. Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are significant in the treatment of neurodegenerative diseases like Alzheimer's . Studies have demonstrated that certain derivatives possess strong inhibitory activity against AChE, suggesting that this compound could lead to the development of new therapeutic agents for cognitive disorders.

3. Anticancer Potential
Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth . The sulfonamide moiety has been associated with various anticancer activities, making this compound a candidate for further investigation in oncology.

Case Studies and Research Findings

StudyFindings
Sanchez-Sancho et al. (1998)Evaluated piperidine derivatives for their anesthetic activity and potential in treating cocaine addiction. The study highlighted the importance of structural modifications in enhancing pharmacological effects .
Nithiya et al. (2011)Investigated the hypoglycemic effects of piperidine derivatives, noting their potential in managing diabetes through insulin regulation .
Aziz-ur-Rehman et al. (2011)Focused on the antibacterial and enzyme inhibitory activities of sulfonamide-containing compounds, establishing a link between structure and biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound interacts at a molecular level, allowing researchers to optimize its structure for enhanced efficacy .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name/ID Core Structure Substituents Biological Activity Synthesis Notes Reference
Target Compound Piperazine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 2-phenoxyethanesulfonyl-piperidinyl Hypothesized enzyme inhibition/antimicrobial Likely involves HOBt/TBTU-mediated coupling -
ML267 Piperazine carbothioamide 4-Methoxypyridin-2-yl Bacterial PPTase inhibitor Carbothioamide formation [1]
MK45 (RTC6) Piperazine Thiophen-2-yl butanone Antidiabetic (glucose uptake stimulation) HOBt/TBTU coupling (91% yield) [5, 7]
Parchem 946387-22-0 Sulfonylpiperazine 2-Nitrophenylsulfonyl Research use (enzyme inhibition potential) Commercial synthesis via sulfonylation [13]
PAPP Derivatives Piperazine Trifluoromethylpyridinyl Insecticidal (armyworm growth inhibition) QSAR-guided alkylation [14]
866137-49-7 Piperazine carboxamide Benzoxazinyl Pharmacological applications (unspecified) Carboxamide coupling [19]

Key Comparative Insights

Structural Features
  • Halogenation and Trifluoromethyl Groups : The 3-chloro-5-(trifluoromethyl)pyridine moiety in the target compound and MK45 enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration and prolonged half-life .
  • Sulfonyl Groups: The 2-phenoxyethanesulfonyl group in the target compound and Parchem 946387-22-0 improves aqueous solubility compared to non-sulfonylated analogues like ML267 .
Physicochemical Properties
  • Sulfonyl groups counterbalance this by enhancing hydrophilicity .
  • Metabolic Stability : Trifluoromethyl and halogenated groups resist oxidative metabolism, a feature shared with PAPP derivatives .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The compound is typically synthesized via a multi-step protocol involving:

  • Coupling reactions (e.g., amide bond formation) using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen .
  • Purification via column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
  • Intermediate validation using LC-MS or NMR to ensure correct functional group incorporation .

Key Reaction Conditions Table:

StepReagents/ConditionsYieldReference
Amide CouplingHOBt, TBTU, NEt₃, DMF55–70%
PurificationSilica gel, 5–10% MeOH/DCMN/A

Advanced: How can structural contradictions in analogs be resolved during SAR studies?

Answer:
Structural discrepancies (e.g., stereochemistry, substituent positioning) in analogs can arise from divergent synthesis routes. To resolve:

  • Perform X-ray crystallography to confirm absolute configuration .
  • Use 2D NMR (e.g., NOESY, HSQC) to validate spatial arrangements of substituents .
  • Compare experimental HPLC retention times with computational predictions (e.g., Schrödinger’s QikProp) to infer structural consistency .

Basic: What analytical techniques ensure purity and structural fidelity?

Answer:

  • Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation :
    • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify integration ratios and chemical shifts .
    • High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., ESI+ mode) .

Advanced: How to design bioactivity assays for evaluating its pharmacological potential?

Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., piperazine derivatives with known kinase or GPCR activity) .
  • In vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
    • Cell Viability : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
  • Dose-Response Analysis : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀ values .

Basic: What stability studies are critical for long-term storage?

Answer:

  • Thermal Stability : Accelerated degradation studies at 40°C/75% RH over 4 weeks, monitored via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-degradants .
  • Solution Stability : Assess in DMSO or PBS (pH 7.4) at -20°C to prevent hydrolysis .

Advanced: How to address low yields in scale-up synthesis?

Answer:

  • Optimize Coupling Efficiency : Switch to flow chemistry for precise reagent mixing and reduced side reactions .
  • Solvent Screening : Test polar aprotic solvents (e.g., THF, acetonitrile) to improve solubility .
  • Catalyst Loading : Adjust stoichiometry of coupling agents (e.g., 1.2 eq TBTU) to drive reaction completion .

Basic: What computational tools predict its physicochemical properties?

Answer:

  • Lipophilicity : Calculate logP using ChemAxon or ACD/Labs .
  • Solubility : Use QikProp (Schrödinger) to estimate aqueous solubility .
  • ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiles .

Advanced: How to resolve conflicting bioactivity data across analogs?

Answer:

  • Meta-Analysis : Aggregate data from multiple assays (e.g., PubChem BioAssay) to identify trends .
  • Free Energy Calculations : Use molecular dynamics (AMBER) to correlate binding affinity with structural features .
  • Proteomic Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify off-target effects .

Basic: What safety precautions are required during handling?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to investigate metabolic pathways?

Answer:

  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
  • Metabolite Identification : Employ software (e.g., MetabolitePilot) to annotate phase I/II metabolites .

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